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Abstract

3'-Nitropropiophenone is an aromatic ketone that serves as a versatile intermediate in
organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its
chemical structure, featuring a reactive ketone carbonyl group and a nitro group susceptible to
reduction, makes it a valuable building block for the introduction of key pharmacophores. This
technical guide provides a comprehensive overview of the chemical and physical properties,
synthesis, reactivity, and applications of 3'-Nitropropiophenone, with a focus on its role in
drug discovery and development. Detailed experimental protocols for its synthesis and key
transformations are provided, along with a summary of its spectroscopic data for analytical
purposes.

Chemical and Physical Properties

3'-Nitropropiophenone is a pale yellow crystalline solid at room temperature. Its key chemical
and physical properties are summarized in the table below for easy reference.
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Property

Value

Reference(s)

Chemical Name

1-(3-nitrophenyl)propan-1-one

[1]

m-Nitropropiophenone, 3-

Synonyms ) [2]
Nitrophenyl ethyl ketone
CAS Number 17408-16-1 [3]
Molecular Formula CoH9NO3 [3]
Molecular Weight 179.17 g/mol [4]
Melting Point 98-101 °C [4]
Boiling Point 254.5 °C (predicted) [5]
Density 1.199 g/cm3 (predicted) [5]
Light yellow or white crystalline
Appearance [6]
powder
Soluble in common organic
Solubility solvents, sparingly soluble in [7]
water.
CCC(=0)clccec(cl)--INVALID-
SMILES [4]
LINK--=0
VSPOTMOYDHRALZ-
InChiKey [3]
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Spectroscopic Data

The structural characterization of 3'-Nitropropiophenone is confirmed by various
spectroscopic techniques. A summary of the key spectral data is presented below.

'H and **C NMR Spectroscopy

The following tables summarize the proton and carbon-13 nuclear magnetic resonance
chemical shifts for 3'-Nitropropiophenone.

1H NMR (CDCls)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available in a
readily assignable
format in search

results.

13C NMR (CDCls)

Chemical Shift (ppm) Assighment

Data not available in a readily assignable format

in search results.

Note: Detailed peak assignments for tH and 3C NMR were not explicitly available in the search
results. Researchers should refer to spectral databases or acquire their own data for definitive
assignments.

Mass Spectrometry

The electron ionization mass spectrum of 3'-Nitropropiophenone is expected to show a
molecular ion peak (M*) at m/z 179. Key fragmentation patterns would likely involve the loss of
the ethyl group (M-29) and the nitro group (M-46).

Infrared (IR) Spectroscopy

The FTIR spectrum of 3'-Nitropropiophenone exhibits characteristic absorption bands
corresponding to its functional groups.[3]
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Wavenumber (cm~?) Vibration

~1690 C=0 (ketone) stretching

~1530 and ~1350 Asymmetric and symmetric NO:z stretching
~3100-3000 Aromatic C-H stretching

~2980-2880 Aliphatic C-H stretching

Synthesis and Reactivity
Synthesis of 3'-Nitropropiophenone

The primary route for the synthesis of 3'-Nitropropiophenone is the Friedel-Crafts acylation of
nitrobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride
(AICI3).

Nitrobenzene

Propanoyl Chloride LICEV

3'-Nitropropiophenone

Acylium Ion Intermediate

Click to download full resolution via product page
Caption: Friedel-Crafts Acylation for 3'-Nitropropiophenone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized with
appropriate safety precautions.

o To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.qg.,
dichloromethane or nitrobenzene) under an inert atmosphere and cooled in an ice bath (0-5
°C), add propanoyl chloride (1.0 eq) dropwise.

 After the addition is complete, add nitrobenzene (1.0 eq) dropwise, maintaining the
temperature below 10 °C.
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 Allow the reaction mixture to stir at room temperature for several hours until the reaction is
complete (monitored by TLC).

o Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated
hydrochloric acid.

e Separate the organic layer, and extract the agueous layer with the organic solvent.

o Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford
3'-Nitropropiophenone.

Key Reactions of 3'-Nitropropiophenone

The two primary reactive sites in 3'-Nitropropiophenone are the nitro group and the ketone
carbonyl group.

The nitro group can be readily reduced to an amino group, yielding 3'-aminopropiophenone, a
key intermediate for the synthesis of various pharmaceuticals. A common method for this
transformation is catalytic hydrogenation.

3'-Nitropropiophenone | Reduction

3'-Aminopropiophenone

Click to download full resolution via product page
Caption: Reduction of 3'-Nitropropiophenone to 3'-Aminopropiophenone.

Experimental Protocol: Catalytic Hydrogenation of 3'-Nitropropiophenone
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Disclaimer: This is a generalized protocol. Hydrogenation should be performed with appropriate
safety measures in a suitable apparatus.

e Dissolve 3'-Nitropropiophenone (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl
acetate) in a hydrogenation vessel.

e Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

e Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at
room temperature.

¢ Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

e Once the reaction is complete, carefully filter the catalyst through a pad of celite.

o Concentrate the filtrate under reduced pressure to yield 3'-aminopropiophenone, which can
be further purified if necessary.

The ketone carbonyl group can undergo a variety of reactions, including reduction to a
secondary alcohol, and a-halogenation. For instance, bromination at the a-position is a
common transformation.[8]

Experimental Protocol: a-Bromination of 3'-Nitropropiophenone

» To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20
mL), add bromine (1.27 g, 7.93 mmol) dropwise.[8]

 Stir the mixture at room temperature for 24 hours.[8]

» Pour the mixture into ice-cold water and extract the organic layer with dichloromethane
(DCM).[8]

e Wash the organic extract with saturated aqueous NaHCOs and brine, then dry over
anhydrous MgSOa, and filter.[8]

o Evaporation of the solvent under reduced pressure affords the a-bromo derivative.[8]
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Applications in Drug Development

3'-Nitropropiophenone is a valuable starting material in the synthesis of pharmaceuticals. Its
conversion to 3'-aminopropiophenone is often the first step in the synthesis of more complex
molecules. A notable example of a drug synthesized from a related precursor is Bupropion, an
antidepressant and smoking cessation aid. The synthesis of Bupropion involves the a-
bromination of 3'-chloropropiophenone followed by reaction with tert-butylamine.[9][10] While
not a direct application of 3'-nitropropiophenone, this highlights the synthetic utility of the
propiophenone scaffold in medicinal chemistry. The amino group of 3'-aminopropiophenone
can be further functionalized to introduce a wide range of substituents, enabling the exploration
of structure-activity relationships in drug discovery programs.

Precursor Synthesis API Synthesis

. . Reducti . . S . : .
3'-Nitropropiophenone equction ,, 3'-Aminopropiophenone »| Further Functionalization Active Pharmaceutical Ingredient

Click to download full resolution via product page

Caption: General workflow for API synthesis from 3'-Nitropropiophenone.

Safety and Handling

3'-Nitropropiophenone is an irritant and should be handled with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should
be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and
eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet
(SDS) for complete safety information.

Conclusion

3'-Nitropropiophenone is a key chemical intermediate with significant applications in the
pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity
make it an important building block for the creation of complex organic molecules. This guide
has provided a detailed overview of its properties, synthesis, reactions, and applications,
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offering valuable information for researchers and professionals in the field of drug development
and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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